molecular formula C8H11IN2O B6147275 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1175274-93-7

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B6147275
CAS No.: 1175274-93-7
M. Wt: 278.1
InChI Key:
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Description

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11IN2O and its molecular weight is 278.1. The purity is usually 95.
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Scientific Research Applications

Synthesis and Biological Applications of Pyrazoles

Pyrazole derivatives are extensively studied for their wide-ranging biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of pyrazole heterocycles involves condensation and cyclization processes, employing reagents like phosphorus oxychloride, dimethylformamide, acetamide, and hydrazine. These methods yield heterocyclic pyrazoles under various conditions, including microwave irradiation, highlighting the versatility and potential for creating biologically active agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Oxadiazole Derivatives: Synthesis and Therapeutic Applications

The oxadiazole ring, found in various synthetic molecules, exhibits strong binding to enzymes and receptors in biological systems, leading to diverse bioactivities. Research on 1,3,4-oxadiazole-based derivatives showcases their role in treating various ailments, underscoring their value in medicinal chemistry. The development of these compounds involves innovative synthesis methods aimed at creating high-potency therapeutic agents for diseases like cancer, microbial infections, and inflammation (Verma et al., 2019).

Pyrazolines and Pyrazole Derivatives in Anticancer Research

Pyrazoline derivatives, derived from pyrazole, exhibit significant anticancer activity. The review of patent literature and synthetic strategies for pyrazoline derivatives from 2000 to 2021 highlights their importance in pharmaceutical chemistry and anticancer research. These derivatives are explored for multifunctional applications, including their use as potential anticancer agents (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis of pyrazole derivatives offers a potent, efficient route to create molecules with significant therapeutic potential. These derivatives have been explored for their antibacterial, anticancer, antifungal, and anti-inflammatory properties. The recent advancements in multicomponent reactions (MCRs) underscore the importance of pyrazole moieties in developing biologically active molecules (Becerra et al., 2022).

Properties

IUPAC Name

4-iodo-1-(oxan-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQATWGZZKUHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175274-93-7
Record name 4-iodo-1-(oxan-4-yl)-1H-pyrazole
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Synthesis routes and methods

Procedure details

As shown in step 2-ii of Scheme 2, sodium hydride (6.101 mL of 60% NaH/mineral oil, 137.3 mmol) was added slowly to a solution of 4-iodopyrazole (24.21 g, 124.8 mmol) in 200 mL of anhydrous DMF at 0° C. The solution was stirred for 1 hour at 0° C. and tetrahydro-2H-pyran-4-yl methanesulfonate (Compound 1010, 22.5 g, 124.8 mmol) in 100 mL of anhydrous DMF was added dropwise. The reaction mixture was heated at 100° C. for 18 hours, at which time an additional 8.0 g of (Compound 1010) in 25 mL of anhydrous DMF was added dropwise. The reaction mixture was heated at 100° C. for an additional 24 hours. The mixture was cooled to room temperature and 100 mL of water was added. The mixture was extracted with EtOAc (3×100 mL) and the combined organics were washed with water, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford a semi-solid. Recrystallization from DCM yielded 1-(tetrahydro-2H-pyran-4-yl)-4-iodo-1H-pyrazole (Compound 1011, 11.96 g). A second crop of crystals was obtained upon trituration of the mother liquor with hexanes (5.26 g, 49.6% total yield): ESMS (M+H)=279.0.
Quantity
6.101 mL
Type
reactant
Reaction Step One
Quantity
24.21 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

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